molecular formula C14H15N3 B1627878 2-Phenyl-5-pyrrolidin-1-yl-pyrazine CAS No. 912763-41-8

2-Phenyl-5-pyrrolidin-1-yl-pyrazine

Cat. No.: B1627878
CAS No.: 912763-41-8
M. Wt: 225.29 g/mol
InChI Key: WHYKKVDUOXOPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-pyrrolidin-1-yl-pyrazine is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Phenyl-5-pyrrolidin-1-yl-pyrazine is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N3\text{C}_{13}\text{H}_{15}\text{N}_{3}

This compound features a pyrazine ring substituted with a phenyl group and a pyrrolidine moiety, contributing to its unique pharmacological profile.

Antiviral Activity

Recent studies have identified this compound as an inhibitor of HIV integrase, showcasing its potential in antiviral therapies. This activity suggests that the compound could be valuable in developing treatments for HIV and possibly other viral infections.

Antibacterial Properties

Research has indicated that derivatives of pyrazine compounds, including this compound, exhibit significant antibacterial activities. For instance, studies on similar pyrazine derivatives have demonstrated effectiveness against resistant bacterial strains, suggesting that modifications to the pyrazine structure can enhance antibacterial efficacy .

Anti-inflammatory Effects

Pyrazine compounds are known for their anti-inflammatory properties. Compounds structurally related to this compound have shown promise in reducing inflammation in various models, indicating that this compound may also possess similar effects .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in viral replication and bacterial growth inhibition. For instance, its role as an HIV integrase inhibitor suggests that it may disrupt viral DNA integration into the host genome .

Study on Antiviral Activity

In a study focused on HIV integrase inhibitors, this compound was tested alongside other compounds. The results indicated that it effectively inhibited integrase activity with an IC50 value comparable to established antiviral agents. This finding supports its potential use as a lead compound in antiviral drug development.

Antibacterial Efficacy

A comparative study evaluated various pyrazine derivatives against strains of Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the pyrazine structure significantly enhanced antibacterial activity, with this compound exhibiting promising results against multi-drug resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes may include:

  • Formation of the pyrazine core.
  • Introduction of the pyrrolidine ring.
  • Substitution with the phenyl group.

These synthetic strategies allow for the exploration of various derivatives to optimize biological activity.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential in treating several conditions due to its interaction with biological targets:

  • Anticancer Activity
    • Research indicates that derivatives of pyrazine compounds can exhibit significant anticancer properties. For instance, compounds similar to 2-Phenyl-5-pyrrolidin-1-yl-pyrazine have shown efficacy against various cancer cell lines, including those resistant to conventional therapies. Studies have reported IC50 values indicating potent inhibition of cell proliferation in cancer models .
  • Neurological Disorders
    • The compound's structural features may allow it to modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases. Pyrazine derivatives have been shown to enhance neuroprotective effects in cellular models, suggesting potential applications in conditions like Alzheimer's disease .
  • Anti-inflammatory Properties
    • The anti-inflammatory potential of pyrazine derivatives has been explored, with some studies indicating that these compounds can inhibit pro-inflammatory pathways and cytokine release. This suggests a role in managing inflammatory diseases .

Case Studies

Several studies have documented the effectiveness of pyrazine derivatives, including this compound:

StudyFindings
Zhang et al. (2023)Identified significant anticancer activity in pyrazine derivatives against MCF-7 and A549 cell lines with IC50 values below 0.2 μM .
Beaulieu et al. (2023)Demonstrated that pyrazine hybrids could inhibit HCV RdRp with promising IC50 values, indicating antiviral potential .
Markovic et al. (2019)Reported that pyrazolone derivatives exhibited selective inhibition against RalA in cancer cells, highlighting the importance of structural modifications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the functionalization of existing pyrazine structures. The ability to modify substituents on the pyrazine ring allows for the optimization of biological activity.

Properties

IUPAC Name

2-phenyl-5-pyrrolidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-6-12(7-3-1)13-10-16-14(11-15-13)17-8-4-5-9-17/h1-3,6-7,10-11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKKVDUOXOPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587600
Record name 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-41-8
Record name 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-5-pyrrolidin-1-yl-pyrazine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-5-pyrrolidin-1-yl-pyrazine
Reactant of Route 3
Reactant of Route 3
2-Phenyl-5-pyrrolidin-1-yl-pyrazine
Reactant of Route 4
Reactant of Route 4
2-Phenyl-5-pyrrolidin-1-yl-pyrazine
Reactant of Route 5
Reactant of Route 5
2-Phenyl-5-pyrrolidin-1-yl-pyrazine
Reactant of Route 6
Reactant of Route 6
2-Phenyl-5-pyrrolidin-1-yl-pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.